N,N-dimethylethylamine

Catalog No.
S570501
CAS No.
598-56-1
M.F
C4H11N
M. Wt
73.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethylethylamine

CAS Number

598-56-1

Product Name

N,N-dimethylethylamine

IUPAC Name

N,N-dimethylethanamine

Molecular Formula

C4H11N

Molecular Weight

73.14 g/mol

InChI

InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3

InChI Key

DAZXVJBJRMWXJP-UHFFFAOYSA-N

SMILES

CCN(C)C

solubility

In water, 3.45X10+5 mg/L at 25 °C (est)

Synonyms

1,3-dimethylethylamine, dimethylethylamine, DMEA, N,N-dimethylethylamine

Canonical SMILES

CCN(C)C

The exact mass of the compound N,N-dimethylethylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 3.45x10+5 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-dimethylethylamine (DMEA, CAS 598-56-1) is a highly volatile, aliphatic tertiary amine primarily utilized as a high-performance gaseous catalyst in polyurethane and phenolic resin systems. Characterized by a boiling point of 36.5 °C and a moderate basicity (pKa 10.16), DMEA exists as a liquid at room temperature but vaporizes rapidly under ambient conditions [1]. Its unique structural balance—featuring one ethyl and two methyl groups—provides minimal steric hindrance around the nitrogen lone pair, making it an exceptionally fast nucleophilic catalyst. In procurement, DMEA is prioritized for high-throughput foundry cold-box processes, rapid-cure polyurethane foams, and as a reactive precursor for quaternary ammonium compounds where both high reactivity and fugitive catalyst properties are required[2].

Substituting N,N-dimethylethylamine (DMEA) with alternative tertiary amines like triethylamine (TEA) or trimethylamine (TMA) fundamentally alters manufacturing kinetics and handling logistics. TEA is widely used but possesses significantly higher steric bulk and a much lower vapor pressure (54 mmHg at 20 °C), which drastically slows down resin curing times and requires heated gas lines to achieve sufficient vapor concentration [1]. Conversely, while TMA offers low steric hindrance, it is a gas at room temperature (boiling point ~3 °C), necessitating expensive pressurized cylinders and specialized gas-handling infrastructure [2]. DMEA occupies the optimal procurement sweet spot: it remains a pumpable liquid at ambient temperatures but vaporizes almost ten times more efficiently than TEA, ensuring rapid, unheated catalyst dispersion and maximum production throughput without the severe handling penalties of a permanent gas.

Ambient Volatilization Efficiency: Vapor Pressure Superiority over Triethylamine

In gas-phase catalytic applications such as the cold-box process, N,N-dimethylethylamine (DMEA) demonstrates exceptional volatility compared to standard triethylamine (TEA). At 20 °C, DMEA exhibits a vapor pressure of approximately 495-557 mmHg, whereas TEA achieves only 54 mmHg under identical conditions [1]. This near 10-fold increase in vapor pressure means DMEA can be efficiently vaporized into a carrier gas stream at ambient temperatures, eliminating the need for the heated lines and vaporizers required by TEA.

Evidence DimensionVapor Pressure at 20 °C
Target Compound Data495 - 557 mmHg
Comparator Or BaselineTriethylamine (TEA): 54 mmHg
Quantified Difference~9x to 10x higher vapor pressure for DMEA
Conditions20 °C, standard atmospheric pressure context for cold-box catalyst injection

High vapor pressure allows for rapid, energy-efficient catalyst introduction at room temperature, shortening curing cycle times and reducing equipment heating costs.

Catalytic Kinetics: Steric Hindrance Reduction vs. Triethylamine

The catalytic efficiency of tertiary amines in polyurethane and phenolic resin curing is heavily dependent on the accessibility of the nitrogen lone pair. DMEA possesses one ethyl and two methyl groups, presenting significantly lower steric hindrance than the three bulky ethyl groups of TEA [1]. This reduced steric bulk allows DMEA to execute faster nucleophilic attacks on isocyanate groups, accelerating the cross-linking reaction. Consequently, DMEA achieves shorter curing times in foundry sand core production compared to TEA-catalyzed systems.

Evidence DimensionSteric hindrance and nucleophilic accessibility
Target Compound DataN,N-dimethyl substitution (low steric bulk)
Comparator Or BaselineTriethylamine (N,N,N-triethyl substitution, high steric bulk)
Quantified DifferenceReplacement of two ethyl groups with methyl groups reduces the spatial crowding around the catalytic nitrogen center.
ConditionsPolyurethane / phenolic urethane cold-box binder curing systems

Faster nucleophilic attack translates directly to shorter mold curing cycles and higher throughput in industrial foundry operations.

Handling and Phase Stability: Liquid-State Advantage over Trimethylamine

While trimethylamine (TMA) offers even lower steric hindrance than DMEA, TMA is a gas at room temperature (boiling point 2.9 °C), necessitating pressurized cylinders or aqueous solutions for storage and handling [2]. DMEA, with a boiling point of 36.5 °C, remains a volatile liquid at standard ambient temperatures [1]. This allows DMEA to be stored, pumped, and metered as a liquid before vaporization, offering a critical handling advantage over TMA while maintaining much higher volatility than TEA.

Evidence DimensionBoiling Point and Physical State
Target Compound Data36.5 °C (Volatile Liquid)
Comparator Or BaselineTrimethylamine (TMA): 2.9 °C (Gas)
Quantified Difference+33.6 °C higher boiling point, crossing the threshold from gas to liquid at room temperature.
ConditionsStandard ambient temperature and pressure (20-25 °C, 1 atm)

Procuring DMEA provides the kinetic benefits of a small tertiary amine without the severe logistical and safety overhead of handling pressurized gaseous TMA.

Phenolic Urethane Cold-Box (PUCB) Foundry Core Curing

DMEA is the premier catalyst for high-volume foundry core production. Its high vapor pressure allows it to be instantly vaporized into a carrier gas (like CO2 or air) at ambient temperatures, rapidly permeating the sand-resin mixture and curing the core in seconds. This directly leverages the volatility and low steric hindrance advantages over TEA, maximizing mold production rates without requiring heated gas lines [1].

Polyurethane Foam and Elastomer Catalysis

In specialty polyurethane formulations where rapid demolding times are required, DMEA serves as a highly active, fugitive tertiary amine catalyst. Its low steric bulk accelerates the isocyanate-polyol reaction, while its high volatility ensures the catalyst evaporates quickly from the final matrix, minimizing residual odor and degradation in the finished polymer [2].

Synthesis of Quaternary Ammonium Intermediates

DMEA is utilized as a highly reactive tertiary amine precursor for synthesizing specific quaternary ammonium salts used in surfactants, phase-transfer catalysts, and electrolytes. Its liquid state at room temperature simplifies reactor dosing compared to gaseous TMA, while its unhindered nitrogen lone pair ensures rapid quaternization with alkyl halides [3].

Physical Description

Dimethylethylamine, [liquid] appears as a clear colorless liquid with a strong odor that can vary from ammonia-like to fishlike. Vapors irritate the eyes and mucous membranes. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals.
Liquid
Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO]

Color/Form

Liquid

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Exact Mass

73.089149355 g/mol

Monoisotopic Mass

73.089149355 g/mol

Boiling Point

36.5 °C

Flash Point

10 °F

Heavy Atom Count

5

Density

0.675 at 20 °C/4 °C

LogP

0.7 (LogP)
log Kow = 0.70

Odor Threshold

Odor threshold measurements on 16 aliphatic amines were made with panels of specific anosmic & normal observers. The anosmia was most pronounced with low-mol-wt tertiary amines, but was also observed with lesser degree with primary & secondary amines.

Melting Point

-140 °C

UNII

9N5384XVEM

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

352.0 [mmHg]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

598-56-1
70955-13-4

Absorption Distribution and Excretion

... The aims of the study were three-fold: to assess the skin uptake of the industrial catalyst N,N-dimethylethylamine (a) in vitro from water solutions by fresh guinea-pig and human skin specimens, (b) in gaseous form in vivo in human volunteers, and (c) to estimate the relevance of the uptake as an occupational hazard. ... N,N-dimethylethylamine, diluted with water or isotonic saline solution was applied to fresh human or guinea-pig skin, mounted in Teflon flow-through cells with a perfusion fluid flow rate of 1.5 mL/hr, samples being collected at 2-hr intervals for 48 hr. Three healthy male volunteers each had their right forearm exposed (in a Plexiglass chamber) for 4 hr to N,N-dimethylethylamine at each of three different levels (250, 500 and 1000 mg/cu m air). Urine was collected up to 24 hr after the start of each experiment. ... N,N-dimethylethylamine penetrated both guinea-pig and human skin. The median steady-state flux and permeability coefficient (Kp) values, were 0.009 mg/sq cm x hr and 0.001 cm/hr, respectively, for guinea-pig skin, and 0.017 mg/sq cm x hr and 0.003 cm/hr, respectively, for human skin. The median uptake in the three volunteers at the different N,N-dimethylethylamine exposure levels (250, 500 or 1000 mg/cu m) was 44, 64 and 88 ug, respectively. The median Kp for all experiments was 0.037 cm/hr. /The authors concluded that/ uptake of DMEA through the skin is of far less importance than simultaneous uptake via the airways. Thus, the amount of N,N-dimethylethylamine excreted in urine is a variable of limited use for the purposes of biological monitoring...

Metabolism Metabolites

... During 8 hr, four healthy volunteers were exposed to four different N,N-dimethylethylamine air concentrations (10, 20, 40 and 50 mg/cu m; 20 mg/cu m, two subjects only). N,N-dimethylethylamine was biotransformed into dimethylethylamine N-oxide (DMEAO). On average, DMEAO, accounted for 90% of the combined amount of N,N-dimethylethylamine and DMEAO excreted into the urine. The half-lives of N,N-dimethylethylamine and DMEAO in plasma were 1.3 and 3.0 hr, respectively. The urinary excretion of N,N-dimethylethylamine and DMEAO followed a two-phase pattern. The half-lives in the first phase were 1.5 hr for N,N-dimethylethylamine and 2.5 hr for DMEAO. In the second phase, which started about 9 hr after the end of exposure, half-lives of 7 hr for N,N-dimethylethylamine and 8 hr for DMEAO were recorded. The combined concentration of N,N-dimethylethylamine and DMEAO, in both plasma and urine, showed an excellent correlation with the air concentration of N,N-dimethylethylamine. Thus, both urinary excretion and plasma concentration can be used for biological monitoring of exposure to N,N-dimethylethylamine. An 8-hr exposure to 10 mg N,N-dimethylethylamine/cu m corresponds to a postexposure plasma concentration and 2-hr postexposure urinary excretion of 4.9 umol/L and 75 mmol/mol creatinine, respectively.
In /mould core manufacturing/ workers exposed to 0.003 - 0.007 mg/L, inhaled dimethylethylamine was excreted in urine as the original amine and as its metabolite dimethylethylamine-N-oxide.
In an inhalation study with human volunteers exposed to 10 to 50 mg/cu m (3.3 to 16.7 ppm) of dimethylethylamine over 8 hr, alveolar uptake was 80% to 90%. Most of the substance was eliminated in the urine either as unchanged dimethylethylamine (10%) or as an oxidized metabolite dimethylethylamine-N-oxide (90%).

Wikipedia

N,N-Dimethylethylamine
Lutetium(III)_bromide

Biological Half Life

... In 12 mould core makers in four different foundries using the Ashland cold box technique ... half lives after the end of exposure for N,N-dimethylethylamine in urine of 1.5 hours and dimethylethylamine-N-oxide (DMEAO) of three hours....
... / In four healthy volunteers/ the half-lives of dimethylethylamine (DMEA) and /the metabolite/ dimethylethylamine N-oxide (DMEAO) in plasma were 1.3 and 3.0 hr, respectively. The urinary excretion of DMEA and DMEAO followed a two-phase pattern. The half-lives in the first phase were 1.5 hr for DMEA and 2.5 hr for DMEAO. In the second phase, which started about 9 hr after the end of exposure, half-lives of 7 hr for DMEA and 8 hr for DMEAO were recorded. ...

General Manufacturing Information

Fabricated Metal Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Ethanamine, N,N-dimethyl-: ACTIVE
Amines, C13-15-alkyldimethyl: INACTIVE
N,N-Dimethylethylamine is used /in the production of mold cores/ under pressure as a gas catalyst in the coremaking operation. The cores are solid reproductions of the hollow spaces desired within the finished castings. They are made from a mixture of silica sand or other aggregates, liquid phenolic resin, and a diisocyanate in a corebox machine (Isocure process). This mixture is cured in the corebox machine by a 1/2- to 3-second exposure to N,N-dimethylethylamine. Dry air is then blown through the core to purge any remaining N,N-dimethylethylamine. After the solidified cores are manually removed from the corebox, they are either placed on storage racks or they are assembled directly. Core finishers usually work adjacent to several of the core machines and perform many intricate manual tasks to finish and assemble the cores. From the coreroom, the finished cores are sent to the mold floor, where they are placed in molds before the molten metal is poured.

Analytic Laboratory Methods

AFTER ABSORPTION OF ETHYLDIMETHYLAMINE FROM AIR IN 0.1 N HCL, DETERMINATION IS BY GC ON A CHROMOSORB 102 COLUMN; COLORIMETRIC DETERMINATION FOLLOWS COLLECTION IN ETHANOLIC SOLN OF CITRIC ACID.
VOLATILE ORGANIC AMINES, INCL N,N-DIMETHYLETHYLAMINE, FROM STORED DAIRY MANURE WERE IDENTIFIED BY PAPER CHROMATOGRAPHY.
Method: OSHA PV2096; Procedure: gas chromatography with a nitrogen phosphorous detector; Analyte: N,N-dimethylethylamine; Matrix: air; Detection Limit: 0.3 ppm.

Storage Conditions

Keep in a cool place away from sources of ignition - no smoking. Keep locked up and out of reach of children.

Interactions

The aim was to study the effect of trimethylamine (TMA) on the metabolism of the industrial catalyst N,N-dimethylethylamine to ascertain whether biological monitoring of industrial exposure to N,N-dimethylethylamine is compromised and excretion of the malodorous N,N-dimethylethylamine in sweat and urine is increased by dietary intake of TMA. N,N-dimethylethylamine (0/25 mg) and TMA (0/300/600 mg) were given simultaneously once weekly for six weeks to five healthy volunteers. Plasma was collected before and one hour after the doses, and urine 0-2, 2-4, 4-6, 6-8, and 8-24 hours after the doses. ... Both amines were readily absorbed from the GI tract and excreted in urine within 24 hours (N,N-dimethylethylamine 80%; TMA 86%). Oral intake of TMA increased the N,N-dimethylethylamine content of plasma and urine dose dependently, although there were large individual differences. Plasma and urinary TMA concentrations also increased, but not dose dependently. Moreover, the findings suggested the formation of endogenous TMA, little dealkylation of N,N-dimethylethylamine and TMA, and considerable first-pass metabolism. ... Although intake of TMA reduced N-oxygenation of N,N-dimethylethylamine and TMA, total urinary N,N-dimethylethylamine values (aggregate of N,N-dimethylethylamine and its oxide DMEAO excretion) were unaffected. Thus, monitoring occupational exposure to N,N-dimethylethylamine by analysis of biological specimens is not confounded by dietary intake of TMA, provided that total urinary N,N-dimethylethylamine is monitored. Although the increased urinary and hidrotic excretion of N,N-dimethylethylamine may contribute to body odor problems, they were primarily due to TMA excretion, which is much the greater.

Dates

Last modified: 08-15-2023

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